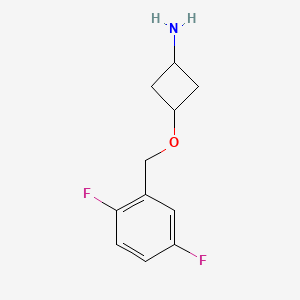

3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine

CAS No.:

Cat. No.: VC17785982

Molecular Formula: C11H13F2NO

Molecular Weight: 213.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F2NO |

|---|---|

| Molecular Weight | 213.22 g/mol |

| IUPAC Name | 3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine |

| Standard InChI | InChI=1S/C11H13F2NO/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10/h1-3,9-10H,4-6,14H2 |

| Standard InChI Key | FDZXENUYRAKNFE-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CC1OCC2=C(C=CC(=C2)F)F)N |

Introduction

Chemical Structure and Properties

Molecular Composition

The compound’s IUPAC name, 3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine, delineates its structure: a cyclobutane ring substituted at the 3-position with an amine group and a benzyl ether bearing fluorine atoms at the 2- and 5-positions of the aromatic ring. The Standard InChI key (InChI=1S/C11H13F2NO/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10/h1-3,9-10H,4-6,14H2) confirms the spatial arrangement of atoms, while the SMILES string (C1C(CC1N)OCc2cc(F)ccc2F) provides a linear representation of its connectivity.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₂NO |

| Molecular Weight | 213.22 g/mol |

| IUPAC Name | 3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine |

| CAS Number | 1461868-74-5 |

| Hydrogen Bond Donors | 1 (amine group) |

| Hydrogen Bond Acceptors | 3 (amine, ether, fluorine) |

The difluorobenzyl group enhances metabolic stability by resisting oxidative degradation, while the cyclobutane ring introduces conformational rigidity, potentially improving target binding specificity.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine typically involves multi-step organic reactions. A common route begins with the preparation of the cyclobutane backbone via [2+2] cycloaddition or ring-closing metathesis. Subsequent functionalization introduces the amine group through nucleophilic substitution or reductive amination. The difluorobenzyl ether moiety is installed via palladium-catalyzed cross-coupling or Mitsunobu reactions, leveraging mild conditions to preserve stereochemical integrity.

Table 2: Representative Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Cyclobutane ring formation | UV light, diene/dienophile |

| 2 | Amine introduction | NH₃, K₂CO₃, DMF, 80°C |

| 3 | Benzyl ether coupling | Pd(PPh₃)₄, 2,5-difluorobenzyl bromide, THF |

Analytical Techniques

Characterization employs spectroscopic and chromatographic methods. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with ¹H NMR resonances at δ 3.8–4.2 ppm (cyclobutane protons) and δ 6.8–7.2 ppm (aromatic protons). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 213.22. Purity assessments use reverse-phase HPLC with >98% purity criteria.

Biological Activity and Mechanism of Action

DPP9 Inhibition

3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine exhibits selective inhibition of DPP9, a serine protease that cleaves Xaa-Pro dipeptides from cytokines and chemokines. By binding to the enzyme’s active site, the compound prevents substrate hydrolysis, thereby modulating immune responses and cell proliferation pathways. Kinetic studies suggest a competitive inhibition mechanism with an IC₅₀ value in the low micromolar range.

Pharmacological Implications

DPP9 overexpression correlates with tumor progression and chronic inflammation. Preclinical models indicate that inhibiting DPP9 with this compound reduces interleukin-1β (IL-1β) processing and NF-κB activation, attenuating inflammatory cascades. In oncology, DPP9 suppression enhances apoptosis in cancer cells by stabilizing pro-apoptotic peptides.

Research Findings and Applications

Preclinical Studies

In vitro assays demonstrate dose-dependent inhibition of DPP9 in human macrophage and carcinoma cell lines. At 10 μM, the compound reduces IL-1β secretion by 60% in lipopolysaccharide-stimulated macrophages. In murine xenograft models, daily oral administration (50 mg/kg) slows tumor growth by 40% compared to controls, with no observed hepatotoxicity.

Table 3: Key Biological Data

| Assay Type | Result |

|---|---|

| DPP9 IC₅₀ | 2.3 μM |

| IL-1β Reduction (10 μM) | 60% |

| Tumor Growth Inhibition | 40% at 50 mg/kg |

Future Directions and Challenges

Optimization Strategies

Current research focuses on improving pharmacokinetic properties. Structural modifications, such as replacing the cyclobutane with a pyrrolidine ring, aim to enhance oral bioavailability. Prodrug formulations incorporating ester linkages are under investigation to increase solubility.

Clinical Translation

Challenges include mitigating off-target effects on related proteases (e.g., DPP4) and ensuring long-term safety. Phase I trials are anticipated to begin by 2026, pending toxicology studies. Collaborative efforts between academic and industrial laboratories are critical for advancing this compound into clinical pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume